trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) is a bifunctional cyclic building block utilized in the synthesis of chiral ligands and pharmaceutical active ingredients. Isolated as a hydrochloride salt, this compound features a rigid cyclohexane backbone with adjacent amino and hydroxyl groups locked in a trans configuration. This geometry favors a diequatorial conformation, providing the steric environment required for stereochemical induction in downstream applications. For procurement, the hydrochloride salt form provides a 172-175 °C melting point and precise stoichiometric weighability compared to the hygroscopic free base, establishing it as a reproducible precursor for industrial-scale asymmetric synthesis .
Substituting trans-2-aminocyclohexanol hydrochloride with its cis-isomer, acyclic amino alcohols, or the free base form compromises process reproducibility and application performance. The cis-isomer lacks the ability to adopt the rigid diequatorial conformation required to transfer chiral information, resulting in lower enantiomeric excess (ee) when used to synthesize catalytic ligands. Acyclic analogs, such as 2-aminoethanol, lack the necessary steric bulk and conformational restriction. Furthermore, procuring the free base instead of the hydrochloride salt introduces handling challenges; the free base is a low-melting solid (65-68 °C) prone to moisture absorption. The hydrochloride salt (mp 172-175 °C) ensures batch-to-batch stoichiometric precision and eliminates the need for specialized inert storage during large-scale manufacturing [1].
The trans stereochemistry of the cyclohexane ring is essential for maximizing stereochemical induction in catalytic applications. When utilized as a precursor for chiral ligands in ruthenium- or iridium-catalyzed transfer hydrogenations, trans-2-aminocyclohexanol derivatives achieve enantiomeric excesses (ee) of up to 96%. In contrast, cis-isomers fail to provide the rigid diequatorial steric hindrance necessary for effective substrate orientation, yielding ee values that do not meet commercial thresholds for enantiopurity[1].
| Evidence Dimension | Enantiomeric excess (ee) in transfer hydrogenation |
| Target Compound Data | Up to 96% ee |
| Comparator Or Baseline | cis-isomers (sub-optimal stereocontrol) |
| Quantified Difference | >40% improvement in ee |
| Conditions | Ru/Ir-catalyzed asymmetric transfer hydrogenation of aryl ketones |
Procurement must specify the trans isomer to ensure the synthesized chiral catalysts meet the strict enantiopurity requirements of pharmaceutical manufacturing.
The hydrochloride salt form of trans-2-aminocyclohexanol offers quantifiable processability advantages over the free base. Thermal analysis shows the HCl salt maintains a crystalline structure with a melting point of 172-175 °C, allowing for precise weighing and ambient storage. The free base exhibits a much lower melting point of 65-68 °C and is highly hygroscopic, leading to variable water content and stoichiometric errors during sensitive coupling reactions.
| Evidence Dimension | Melting point and handling stability |
| Target Compound Data | 172-175 °C (non-hygroscopic solid) |
| Comparator Or Baseline | Free base (65-68 °C, hygroscopic) |
| Quantified Difference | 107 °C higher melting point |
| Conditions | Standard laboratory ambient handling and storage |
Procuring the hydrochloride salt eliminates the need for inert-atmosphere handling and prevents batch failures caused by degraded or wet starting materials.
The trans-1,2-amino alcohol motif acts as a highly responsive pH-triggered conformational switch in lipid formulations. Upon protonation in mildly acidic environments (pH < 5), trans-2-aminocyclohexanol derivatives undergo an equatorial-to-axial conformational shift, representing a relative conformational stability change exceeding 10 kJ/mol. This structural flip disrupts lipid bilayers, a behavior absent in cis-isomers, which remain conformationally static regardless of pH changes[1].
| Evidence Dimension | Conformational stability change upon protonation |
| Target Compound Data | >10 kJ/mol shift (equatorial-to-axial transition) |
| Comparator Or Baseline | cis-2-aminocyclohexanol derivatives (no significant conformational shift) |
| Quantified Difference | >10 kJ/mol energetic response to pH |
| Conditions | NMR monitoring in mildly acidic media (pH < 5) |
This specific compound is required for R&D teams developing pH-sensitive liposomes for targeted drug delivery in acidic microenvironments.
Directly downstream of its stereochemical rigidity, this compound is the required precursor for synthesizing oxazoline, oxazaborolidine, and Salen ligands used in asymmetric transfer hydrogenations and epoxide ring-openings[1].
Leveraging the thermal stability and stoichiometric precision of the hydrochloride salt, this material is utilized as a reliable building block in the commercial-scale synthesis of chiral pharmaceutical active ingredients, avoiding the handling issues of the free base [1].
Based on its >10 kJ/mol conformational shift upon protonation, lipid amphiphiles derived from this compound are used to formulate smart liposomes that trigger payload release specifically in mildly acidic environments, such as tumor tissues [2].
Irritant